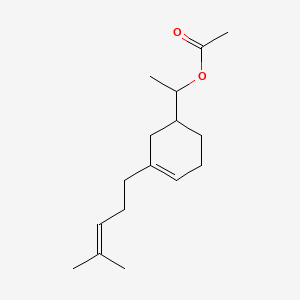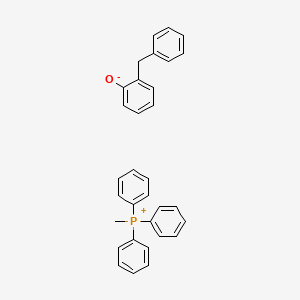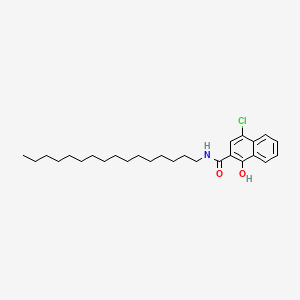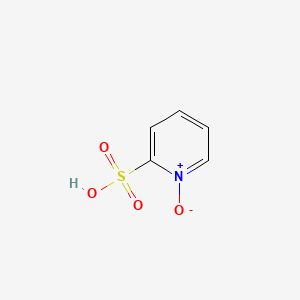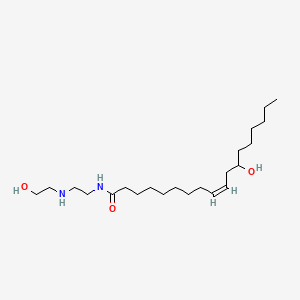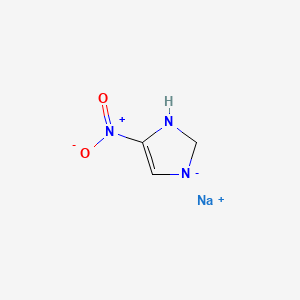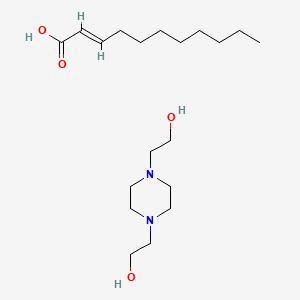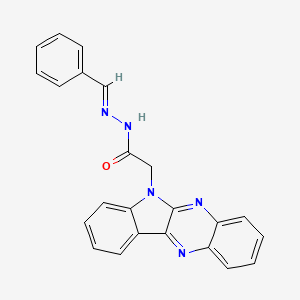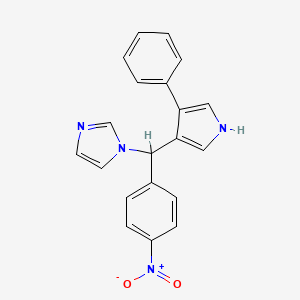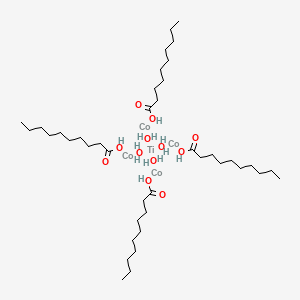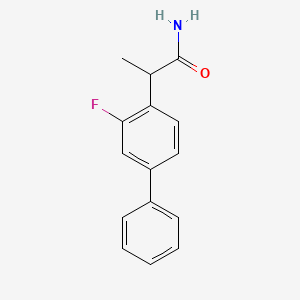
3-Fluoro-alpha-methyl(1,1'-biphenyl)-4-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with a fluoro substituent and an acetamide group, making it an interesting subject for research in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetamide typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the methyl and acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.
Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Applications De Recherche Scientifique
3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the CB2 receptor in cells, potentially blocking the formation of lipid droplets . This inhibition may be due to the compound’s ability to interfere with specific signaling pathways involved in lipid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetic acid: Similar in structure but with an acetic acid group instead of an acetamide group.
4-Fluoro-alpha-methyl(1,1’-biphenyl)-3-acetamide: Differing in the position of the fluoro substituent.
3-Chloro-alpha-methyl(1,1’-biphenyl)-4-acetamide: Featuring a chloro substituent instead of a fluoro substituent.
Uniqueness
3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group can enhance the compound’s stability and reactivity, making it a valuable tool for various research applications.
Propriétés
Numéro CAS |
94021-77-9 |
|---|---|
Formule moléculaire |
C15H14FNO |
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
2-(2-fluoro-4-phenylphenyl)propanamide |
InChI |
InChI=1S/C15H14FNO/c1-10(15(17)18)13-8-7-12(9-14(13)16)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18) |
Clé InChI |
XWWZKEFHSMFCCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=C1)C2=CC=CC=C2)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


